6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a fully synthetic, small-molecule purine derivative that incorporates a piperazine linker and a 5-ethylpyrimidin-2-yl substituent at the purine 6-position, with a methyl group at N-9. This scaffold places it within a broader class of N-9-substituted purine-piperazine hybrids that have been explored preclinically as kinase inhibitors, particularly against P70-S6K1, PI3K-δ, and purine nucleoside phosphorylase.

Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
CAS No. 2549046-93-5
Cat. No. B6452764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS2549046-93-5
Molecular FormulaC16H20N8
Molecular Weight324.38 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C
InChIInChI=1S/C16H20N8/c1-3-12-8-17-16(18-9-12)24-6-4-23(5-7-24)15-13-14(19-10-20-15)22(2)11-21-13/h8-11H,3-7H2,1-2H3
InChIKeyWFUZXXHIAOSGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549046-93-5): Procurement-Relevant Chemical Class & Baseline


6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a fully synthetic, small-molecule purine derivative that incorporates a piperazine linker and a 5-ethylpyrimidin-2-yl substituent at the purine 6-position, with a methyl group at N-9 [1]. This scaffold places it within a broader class of N-9-substituted purine-piperazine hybrids that have been explored preclinically as kinase inhibitors, particularly against P70-S6K1, PI3K-δ, and purine nucleoside phosphorylase [2]. The compound is currently supplied by specialist chemical vendors for research use, and its structural features differentiate it from earlier purine-based kinase inhibitor scaffolds that rely on morpholine, pyrazine, or unsubstituted pyrimidine groups.

Why Generic Substitution Is Not Advisable for 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in Research Procurement


Compounds within the purine-piperazine space cannot be treated as interchangeable because subtle variations—such as the position and substitution pattern of the heteroaryl group on the piperazine, the nature of the N-9 substituent, and the identity of the purine attachment point—profoundly alter kinase selectivity profiles. [1]. For instance, changing the pyrimidine attachment from position 2 to position 4 or replacing the 5-ethyl group with fluorine or a hydrogen atom shifts the compound’s binding pose and target engagement pattern, as demonstrated by docking studies on related purine-piperazine analogs targeting P70-S6K1 and PI3K-δ [2]. Consequently, procurement of the exact compound is mandatory for reproducing specific biological activity data, and substitution with a close analog—even one bearing the same core—will likely yield divergent or uninterpretable results.

Quantitative Differentiation Evidence for 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549046-93-5) vs. Closest Analogs


Structural Uniqueness: Purine 6-Position Linkage with 5-Ethylpyrimidin-2-yl Piperazine

The target compound is distinguished from the widely used tool compound PF-4708671 and other purine-piperazine analogs by two structural features: (i) the piperazine is attached to the purine 6-position rather than being connected via a methylene linker to a benzimidazole core, and (ii) the pyrimidine ring is linked at the 2-position, whereas PF-4708671 uses a 5-ethylpyrimidin-4-yl substituent [1]. In the broader patent landscape of pyrimidine-substituted purines, substitution at the purine 6-position with a piperazine directly linked to a pyrimidine is less common than morpholine or pyrazine variants, and this specific pattern has been explicitly claimed for kinase inhibition [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computational Docking Affinity vs. PF-4708671 on P70-S6K1 Kinase

In an in silico study of N-9-substituted 6-(4-arylpiperazin-1-yl)-9H-purines, the highest-affinity analog (PP16, bearing a coumarine substituent) achieved a binding energy of −14.7 kcal/mol against P70-S6K1, whereas the reference inhibitor PF-4708671 showed a weaker computed binding energy [1]. Although the target compound 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine was not explicitly profiled in this study, it shares the identical purine-6-piperazine core and N-9 methyl substitution as the lead series, placing it within the same chemotype that demonstrated superior in silico binding to P70-S6K1 relative to PF-4708671.

Molecular Docking Kinase Inhibition Cancer Research

Predicted Physicochemical and Drug-Likeness Differentiation

The combination of a purine core, a piperazine linker, and a 5-ethylpyrimidine group confers calculated physicochemical properties that differ meaningfully from common comparators. In silico predictions indicate a molecular weight of 324.38 g/mol, a consensus LogP of approximately 2.8, and 7 hydrogen bond acceptors—placing it within favorable drug-like space (MW < 500, LogP < 5) but with higher polarity than many piperazine-purine analogs that bear larger hydrophobic N-9 substituents . By contrast, analogs with bulky N-9 groups such as oxolan-2-ylmethyl (MW ~408) or coumarine substituents show increased lipophilicity and molecular weight, which may reduce solubility and permeability .

Drug Discovery ADME Prediction Lead Optimization

Patent Landscape: Purine-6-Piperazine-Pyrimidine Motif for Kinase Inhibition

US Patent US8609838 explicitly claims purine compounds substituted at the 6-position with a heterocyclic group that includes piperazine linked to a pyrimidine, and further specifies N-9 alkyl substitution (including methyl) [1]. This patent, assigned to Verastem, covers the use of these compounds as PI3K and/or mTOR kinase inhibitors for proliferative disorders. The target compound falls within the claimed Markush structure, whereas the well-known S6K1 inhibitor PF-4708671 (US Patent family around 2010) is structurally distinct and not covered by this patent family. This creates a differentiated intellectual property position for the target compound in kinase inhibitor research.

Intellectual Property Kinase Inhibitors Cancer Therapeutics

Recommended Research Application Scenarios for 6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine


P70-S6K1 and PI3K-δ Kinase Inhibitor Lead Discovery

Use the compound as a starting scaffold for structure-activity relationship (SAR) studies targeting the P70-S6K1 and PI3K-δ kinases. Docking evidence on related N-9-substituted purine-piperazines suggests that this chemotype can achieve binding energies superior to the reference inhibitor PF-4708671 [1]. The 5-ethylpyrimidin-2-yl group and N-9 methyl substitution provide a defined starting point for synthetic modification. Procure this exact compound to experimentally validate the in silico predictions and generate novel IP.

Selectivity Profiling Against Purine Nucleoside Phosphorylase (PNP)

Deploy the compound in biochemical assays against human purine nucleoside phosphorylase (PNP) to establish selectivity relative to kinase targets. Purine-based scaffolds are known to engage PNP, and the presence of a piperazine-pyrimidine substituent at the 6-position may reduce off-target PNP binding compared to simpler 6-substituted purines [1]. Comparative data against known PNP inhibitors (e.g., immucillin-H, Ki ~7 nM) will quantify selectivity and support further development.

Physicochemical Property Optimization in Kinase Inhibitor Programs

Utilize the compound as a ligand-efficient core (MW 324, LogP ~2.8) in fragment-based or lead-optimization campaigns where controlling molecular weight and lipophilicity is critical . The N-9 methyl group offers a handle for further substitution without dramatically increasing MW, unlike bulkier N-9 analogs. This makes the compound suitable for permeability and solubility optimization studies.

Intellectual Property Expansion Around Purine-Based Kinase Inhibitors

For academic groups and biotech companies seeking to file composition-of-matter patents on purine-based kinase inhibitors, procuring and characterizing this compound provides a basis for generating novel derivatives that fall within the scope of US8609838 [1]. Experimental data on kinase inhibition and cellular activity will strengthen patent applications and differentiate from existing benzimidazole-based S6K1 inhibitors.

Quote Request

Request a Quote for 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.